1-(3-Hydroxypropyl)cyclohexanol
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Overview
Description
1-(3-Hydroxypropyl)cyclohexanol is an organic compound with the molecular formula C9H18O2 It is a derivative of cyclohexanol, where a hydroxypropyl group is attached to the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3-Hydroxypropyl)cyclohexanol can be synthesized through several methods. One common approach involves the reaction of cyclohexanol with 3-chloropropanol in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of cyclohexanol attacks the carbon atom bonded to the chlorine in 3-chloropropanol, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process may include additional steps for purification, such as distillation or recrystallization, to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-Hydroxypropyl)cyclohexanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form cyclohexane derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Cyclohexanone or cyclohexanone derivatives.
Reduction: Cyclohexane or cyclohexane derivatives.
Substitution: Various substituted cyclohexanol derivatives.
Scientific Research Applications
1-(3-Hydroxypropyl)cyclohexanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Hydroxypropyl)cyclohexanol involves its interaction with various molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with other molecules, influencing their reactivity and stability. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert specific biological effects.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanol: A simpler analog with only one hydroxyl group attached to the cyclohexane ring.
Cyclohexanone: An oxidized form of cyclohexanol with a ketone functional group.
3-Hydroxypropylcyclohexane: A similar compound with a hydroxypropyl group attached to the cyclohexane ring but lacking the second hydroxyl group.
Uniqueness
1-(3-Hydroxypropyl)cyclohexanol is unique due to the presence of both a cyclohexane ring and a hydroxypropyl group, which confer distinct chemical and physical properties
Properties
CAS No. |
6963-45-7 |
---|---|
Molecular Formula |
C9H18O2 |
Molecular Weight |
158.24 g/mol |
IUPAC Name |
1-(3-hydroxypropyl)cyclohexan-1-ol |
InChI |
InChI=1S/C9H18O2/c10-8-4-7-9(11)5-2-1-3-6-9/h10-11H,1-8H2 |
InChI Key |
KCENFBLAEKHLPA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CCCO)O |
Origin of Product |
United States |
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